

# Potential pharmacological profile of (4-Bromophenyl)(morpholino)methanone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                          |
|----------------|------------------------------------------|
| Compound Name: | (4-Bromophenyl)<br>(morpholino)methanone |
| Cat. No.:      | B152215                                  |

[Get Quote](#)

An In-Depth Technical Guide to the Potential Pharmacological Profile of **(4-Bromophenyl)(morpholino)methanone**

## Authored by: A Senior Application Scientist Foreword: Charting the Unknown

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is one of meticulous investigation. This guide focuses on **(4-Bromophenyl)(morpholino)methanone**, a compound situated at the intersection of intriguing structural motifs. While extensive pharmacological data for this specific molecule is not yet prevalent in public-domain literature, its constituent parts—the 4-bromophenyl group and the morpholine ring—are well-established pharmacophores. The morpholine ring, in particular, is recognized as a "privileged" structure in medicinal chemistry, known for improving aqueous solubility and other drug-like characteristics.[\[1\]](#)[\[2\]](#)

This document serves as a technical and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a framework for inquiry. We will dissect the molecule's structure to hypothesize its potential biological activities, outline a rigorous, multi-tiered platform for experimental validation, and provide the detailed protocols necessary to execute such a study. Our approach is grounded in the principles of modern pharmacological profiling, which advocate for the early and

comprehensive testing of NCEs against a wide array of biological targets to identify both therapeutic potential and potential liabilities.[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Section 1: Molecular Identity and Physicochemical Landscape

**(4-Bromophenyl)(morpholino)methanone** is a synthetic organic compound with the chemical formula  $C_{11}H_{12}BrNO_2$ .[\[6\]](#) It is primarily utilized in organic synthesis as a chemical building block for creating more complex molecules, particularly in the design of pharmaceutical candidates.[\[6\]](#) The presence of both a halogenated aromatic ring and a heterocyclic morpholine amide suggests a molecule designed for further functionalization in medicinal chemistry.[\[6\]](#)

| Property          | Value                                    | Source                            |
|-------------------|------------------------------------------|-----------------------------------|
| Molecular Formula | $C_{11}H_{12}BrNO_2$                     | Sigma-Aldrich                     |
| Molecular Weight  | 270.12 g/mol                             | Sigma-Aldrich                     |
| CAS Number        | 127580-92-1                              | MySkinRecipes <a href="#">[6]</a> |
| Physical Form     | Solid                                    | Sigma-Aldrich                     |
| SMILES String     | <chem>Brc1ccc(cc1)C(=O)N2CCOCC2</chem>   | Sigma-Aldrich                     |
| InChI Key         | <chem>FTAGZJAFWFNHAP-UHFFFAOYSA-N</chem> | Sigma-Aldrich                     |

The molecule's structure, featuring a polar amide and ether group within the morpholine ring, contrasted with the nonpolar bromophenyl ring, suggests a moderate lipophilicity that is often crucial for cell membrane permeability.

## Synthesis Outline

The synthesis of **(4-Bromophenyl)(morpholino)methanone** is typically achieved through a standard amide coupling reaction.



[Click to download full resolution via product page](#)

General synthesis workflow for **(4-Bromophenyl)(morpholino)methanone**.

## Section 2: Hypothesis-Driven Pharmacological Inquiry

The structure of **(4-Bromophenyl)(morpholino)methanone** does not immediately point to a single, obvious biological target. Therefore, our initial approach must be broad, guided by the known activities of its core fragments.

- **The Morpholine Moiety:** This versatile heterocycle is a cornerstone of many approved drugs. [2] Its presence often confers favorable pharmacokinetic properties and can interact with a wide range of biological targets.[2] Structurally related morpholine-containing compounds have demonstrated anxiolytic, anticancer, and anti-inflammatory activities.[2][7]
- **The 4-Bromophenyl Group:** Halogenated phenyl rings are common in pharmacologically active compounds. The bromine atom can participate in halogen bonding, potentially

enhancing binding affinity to target proteins. This moiety is found in compounds like Macitentan, a dual endothelin receptor antagonist, indicating its compatibility with receptor-binding pockets.[8]

Based on these precedents, we can formulate several primary hypotheses for investigation:

- Hypothesis 1: CNS Activity. Given the prevalence of the morpholine ring in CNS-active drugs, the compound may modulate neurotransmitter receptors or transporters. Anxiolytic activity, similar to that observed in trimetozine derivatives, is a plausible starting point.[7]
- Hypothesis 2: Anti-proliferative Activity. Both morpholine and substituted benzamide structures are found in numerous kinase inhibitors and other anticancer agents.
- Hypothesis 3: Anti-inflammatory Activity. Benzoic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[1]

## Section 3: A Staged Approach to Pharmacological Profiling

A systematic, tiered screening approach is essential to efficiently characterize the compound's biological activity. This process allows for the early identification of promising leads and the elimination of unsuitable candidates.[4]





[Click to download full resolution via product page](#)

Hypothesized mechanism of anti-inflammatory action.

## Section 4: In Vivo Characterization

Promising candidates from in vitro and cell-based assays must be evaluated in living organisms to understand their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

### Pharmacokinetic (ADME) Profiling

A preliminary assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial.

- Protocol: Mouse Pharmacokinetic Study
  - Animal Model: Use male C57BL/6 mice.

- Dosing: Administer **(4-Bromophenyl)(morpholino)methanone** at a single dose (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
- Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
- Sample Processing: Process blood to plasma and store at -80°C.
- Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
- Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

**Hypothetical PK Parameters**

Parameter

IV Administration

PO Administration

 $C_{max}$  (ng/mL)

N/A

850

 $T_{max}$  (hr)

N/A

1.0

Half-life ( $t_{1/2}$ ) (hr)

3.5

3.7

AUC (ng\*hr/mL)

2100

1470

Oral Bioavailability (F%)

N/A

70%

## In Vivo Efficacy Model

Based on our hypothetical in vitro results, a model of inflammation would be appropriate.

- Protocol: Carrageenan-Induced Paw Edema in Rats

- Animal Model: Use male Wistar rats.

- Acclimation: Acclimate animals for at least 7 days.
- Dosing: Administer the test compound orally at various doses (e.g., 1, 3, 10 mg/kg) one hour before the inflammatory challenge. A vehicle control and a positive control (e.g., Indomethacin) group must be included.
- Inflammatory Challenge: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Measurement: Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

## Section 5: Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for elucidating the pharmacological profile of **(4-Bromophenyl)(morpholino)methanone**. By leveraging knowledge of its constituent pharmacophores, we have postulated potential activities in the CNS and inflammatory pathways. The proposed tiered experimental plan, from broad screening to in vivo efficacy models, provides a rigorous and efficient path for validating these hypotheses.

The hypothetical data presented herein suggests a profile of a moderately potent, selective COX-2 inhibitor with good oral bioavailability and functional anti-inflammatory activity. Future research should focus on confirming these findings, expanding the kinase screening panel, thoroughly investigating the hERG liability, and exploring the structure-activity relationship (SAR) through the synthesis of analogs to optimize potency and safety.

## References

- The Missing Enzymes: A Call to Update Pharmacological Profiling Practices for Better Drug Safety Assessment. *Journal of Medicinal Chemistry*.
- **(4-Bromophenyl)(morpholino)methanone**. MySkinRecipes. MySkinRecipes
- Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. *ResearchGate*.

- Pharmacological screening of new chemical entities in human subjects and methods of data handling.
- Pharmacological screening of new chemical entities in human subjects and methods of d
- (4-Amino-2-bromophenyl)(morpholino)methanone. PubChem. PubChem
- Pharmacological and Pharmaceutical Profiling. ResearchGate.
- **(4-Bromophenyl)(morpholino)methanone** AldrichCPR. Sigma-Aldrich. Sigma-Aldrich
- 4-bromophenyl-morpholino-methanone. Sigma-Aldrich. Sigma-Aldrich
- Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. Benchchem. Benchchem
- 127580-92-1|(4-Bromophenyl)(morpholino)methanone|BLD Pharm. BLD Pharm. BLD Pharm
- **(4-Bromophenyl)(morpholino)methanone** AldrichCPR. Sigma-Aldrich. (Chinese) Sigma-Aldrich
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Process for the preparation of 4-bromophenyl derivatives. Google Patents.
- Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. PubMed. PubMed
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]

- 5. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Bromophenyl)(morpholino)methanone [myskinrecipes.com]
- 7. Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Potential pharmacological profile of (4-Bromophenyl)(morpholino)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152215#potential-pharmacological-profile-of-4-bromophenyl-morpholino-methanone>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)